molecular formula C14H13NO2 B1204715 N-acetoxy-1,1'-biphenyl-4-amine CAS No. 119273-47-1

N-acetoxy-1,1'-biphenyl-4-amine

Cat. No. B1204715
M. Wt: 227.26 g/mol
InChI Key: NRUZSSFWZUVQMS-UHFFFAOYSA-N
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Description

“N-acetoxy-1,1’-biphenyl-4-amine” is an N-acetoxyarylamine having 1,1’-biphenyl-4-amine as the arylamine component . It has a molecular formula of C14H13NO2, an average mass of 227.258 Da, and a monoisotopic mass of 227.094635 Da .


Molecular Structure Analysis

The InChI string for “N-acetoxy-1,1’-biphenyl-4-amine” is InChI=1S/C14H13NO2/c1-11(16)17-15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,15H,1H3 . This provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-acetoxy-1,1’-biphenyl-4-amine” has a molecular formula of C14H13NO2, an average mass of 227.258 Da, and a monoisotopic mass of 227.094635 Da .

Scientific Research Applications

Metabolism and Biological Interactions

  • Skin Metabolism in Hair Dyeing Products : The metabolism of aromatic amines like 4-Amino-2-hydroxytoluene, which is related to N-acetoxy-1,1'-biphenyl-4-amine, in human keratinocytes has been studied for safety assessments in hair dyeing products. This research highlights the skin's role in metabolizing these compounds before they enter systemic circulation (Goebel et al., 2009).

Chemical Synthesis and Characterization

  • Synthesis of Organotellurium Compounds : Research includes the synthesis of new organotellurium compounds using [1,1'-biphenyl]-4-amine, demonstrating the compound's utility in developing novel chemical structures (Mokhtar & Al-Saadawy, 2022).
  • Chemical Properties and Reactivity : Studies on the reactivity of N-acetoxy metabolites of various amines, including those related to N-acetoxy-1,1'-biphenyl-4-amine, have been conducted to understand their interaction with nucleic acids and potential carcinogenic effects (Saris et al., 1995).

Mechanisms of Action

  • Aminolysis of Phenyl Acetates : Investigations into the aminolysis of phenyl acetates in the presence of poly(ethylenimine) provide insights into the reaction mechanisms that could involve compounds like N-acetoxy-1,1'-biphenyl-4-amine (Arcelli & Concilio, 1996).
  • Photoredox Decarboxylative Couplings : Research on visible-light photoredox decarboxylative couplings of N-(acetoxy)phthalimides, related to the chemical structure of N-acetoxy-1,1'-biphenyl-4-amine, showcases its potential in novel photoredox reactions (Jin, Yang, & Fu, 2016).

Applications in Organic Synthesis

  • Development of Optoelectronic Devices : Synthesis of N,N-Diarylthiophen-2-amine units, which can include derivatives of [1,1'-biphenyl]-4-amine, is of significant interest for optoelectronic device applications (Chmovzh & Rakitin, 2021).

properties

IUPAC Name

(4-phenylanilino) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-11(16)17-15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUZSSFWZUVQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ONC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152378
Record name N-Acetoxy-1,1'-biphenyl-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-acetoxy-1,1'-biphenyl-4-amine

CAS RN

119273-47-1
Record name N-(Acetyloxy)[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119273-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetoxy-1,1'-biphenyl-4-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119273471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetoxy-1,1'-biphenyl-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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